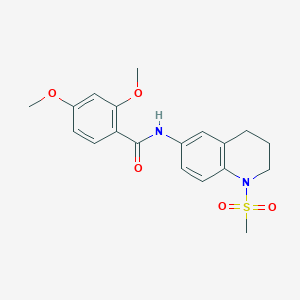

![molecular formula C17H20ClN5O B2815586 5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291863-13-2](/img/structure/B2815586.png)

5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

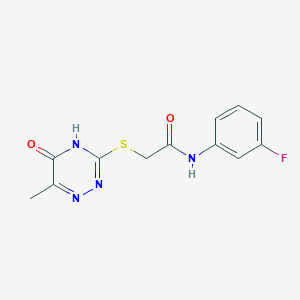

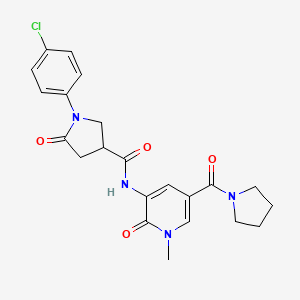

The compound “5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a cyclohexene group, which is a six-membered ring with one double bond .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring would introduce polarity and the potential for hydrogen bonding, while the chlorophenyl and cyclohexene groups would have regions of electron density that could be involved in various interactions .Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. The triazole ring is generally quite stable but can participate in reactions with strong electrophiles or nucleophiles. The chlorophenyl group could potentially undergo further electrophilic aromatic substitution reactions, and the cyclohexene group could undergo addition reactions at the double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any stereochemistry. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Structural Characterization

Triazole derivatives have been extensively studied for their unique structural properties and potential applications. For example, the synthesis and structural analysis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, a closely related compound, involved X-ray diffraction techniques, demonstrating the importance of N-H⋯N hydrogen bonds in forming a stable two-dimensional framework structure. This structural characteristic is essential for designing materials with specific physical and chemical properties (Şahin et al., 2014).

Antimicrobial Activities

Triazole derivatives have also been synthesized and evaluated for their antimicrobial activities. The preparation of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their subsequent testing against various microorganisms highlighted some compounds' moderate to good antimicrobial properties. This research indicates the potential of triazole derivatives as a basis for developing new antimicrobial agents (Bektaş et al., 2010).

Catalytic Applications and Peptidomimetics

The catalytic synthesis of 5-amino-1,2,3-triazole-4-carboxylates, utilizing ruthenium catalysts, provided a method to produce triazole-based scaffolds efficiently. These scaffolds are crucial for developing peptidomimetics and biologically active compounds, demonstrating the versatility of triazole derivatives in medicinal chemistry and drug development (Ferrini et al., 2015).

Chemical Synthesis and Modification

Further research into triazole derivatives, including the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, emphasizes the adaptability of these compounds in chemical synthesis. Such studies provide valuable insights into optimizing reaction conditions to achieve high yields, which is essential for the large-scale production of triazole-based compounds for various applications (Kan, 2015).

properties

IUPAC Name |

5-(3-chloroanilino)-N-[2-(cyclohexen-1-yl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-13-7-4-8-14(11-13)20-16-15(21-23-22-16)17(24)19-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,19,24)(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKLOSNAWTXZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2815505.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2815511.png)

![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)

![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)

![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)